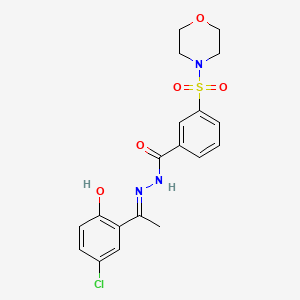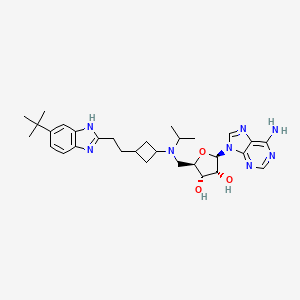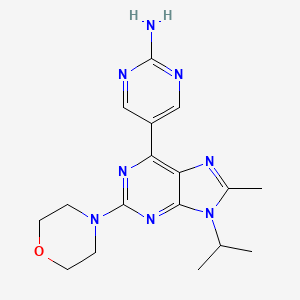
5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine
Overview
Description
VS-5584 is a novel, low-molecular weight compound that acts as a highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It has shown significant potential in the treatment of various cancers due to its ability to inhibit both mTOR and all class I PI3K isoforms with high potency .
Scientific Research Applications
VS-5584 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: VS-5584 is used as a tool compound to study the PI3K/mTOR signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the role of PI3K/mTOR signaling in cell growth, differentiation, and survival.
Medicine: VS-5584 has shown promise in the treatment of various cancers, including those resistant to other therapies.
Mechanism of Action
Mode of Action
VS-5584 exhibits robust modulation of cellular PI3K/mTOR pathways, inhibiting phosphorylation of substrates downstream of PI3K and mTORC1/2 . It competes with ATP to inhibit mTOR and PI3K isoforms, with IC50 values of 37 nmol/L for mTOR, and 16 nmol/L, 68 nmol/L, 25 nmol/L, and 42 nmol/L for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively .
Biochemical Pathways
The primary biochemical pathway affected by VS-5584 is the PI3K/mTOR signaling pathway . Dysregulation of this pathway, either through amplifications, deletions, or mutations, has been closely linked to the development and progression of a wide range of cancers . By inhibiting this pathway, VS-5584 can potentially halt the progression of these cancers.
Pharmacokinetics
Result of Action
VS-5584 has been shown to be highly efficacious against cancer cell lines, even in the presence of IL-6 and IGF-1 . It triggers apoptosis in patient cells with a favorable therapeutic index . In vivo, VS-5584 induces long-lasting and dose-dependent inhibition of PI3K/mTOR signaling in tumor tissue, leading to tumor growth inhibition in various rapalog-sensitive and -resistant human xenograft models .
Action Environment
The efficacy of VS-5584 can be influenced by various environmental factors. Moreover, VS-5584 has been shown to be synergistic with an EGF receptor inhibitor in a gastric tumor model , suggesting that the presence of other drugs can enhance its efficacy.
Biochemical Analysis
Biochemical Properties
VS-5584 shows robust modulation of cellular PI3K/mTOR pathways, inhibiting phosphorylation of substrates downstream of PI3K and mTORC1/2 . It has equivalent potent activity against mTOR and all class I PI3K isoforms . This compound interacts with these enzymes, inhibiting their activity and thus modulating the biochemical reactions they are involved in .
Cellular Effects
VS-5584 has broad antiproliferative sensitivity and has been shown to inhibit the survival and proliferation of various types of cells . It influences cell function by blocking AKT-mTOR activation and downregulating cyclin D1 expression . Furthermore, VS-5584 has been found to be up to 30-fold more potent in inhibiting the proliferation and survival of cancer stem cells compared with non-cancer stem cells in solid tumor cell populations .
Molecular Mechanism
At the molecular level, VS-5584 exerts its effects by blocking the PI3K/mTOR signaling pathway . This results in the inhibition of phosphorylation of substrates downstream of PI3K and mTORC1/2 . It has been found that cells harboring mutations in PI3KCA are generally more sensitive toward VS-5584 treatment .
Temporal Effects in Laboratory Settings
VS-5584 exhibits favorable pharmacokinetic properties after oral dosing in mice and is well tolerated . It induces long-lasting and dose-dependent inhibition of PI3K/mTOR signaling in tumor tissue, leading to tumor growth inhibition in various human xenograft models .
Dosage Effects in Animal Models
In animal models, VS-5584 has shown to suppress tumor growth in a dose-dependent manner . It has been found to be efficacious against a broad spectrum of cell lines independently of rapalog-sensitivity .
Metabolic Pathways
VS-5584 is involved in the PI3K/mTOR signaling pathway . This pathway is crucial to many aspects of cell growth and survival via its regulation of diverse physiologic processes that include cell-cycle progression, differentiation, transcription, translation, and apoptosis .
Transport and Distribution
The transport and distribution of VS-5584 within cells and tissues are closely related to its inhibition of the PI3K/mTOR pathway . Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.
Subcellular Localization
Given its role as a PI3K/mTOR inhibitor, it can be inferred that it likely localizes to the regions of the cell where these enzymes are found, such as the cytoplasm and possibly the cell membrane .
Preparation Methods
Chemical Reactions Analysis
VS-5584 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
VS-5584 is unique in its ability to inhibit both mTOR and all class I PI3K isoforms with high potency and selectivity. Similar compounds include:
BEZ235: Another dual PI3K/mTOR inhibitor, but with a different selectivity profile.
GDC-0980: A dual PI3K/mTOR inhibitor with a broader spectrum of activity.
BKM120: A selective PI3K inhibitor with limited activity against mTOR.
Compared to these compounds, VS-5584 has shown superior efficacy in targeting cancer stem cells and in overcoming resistance to other therapies .
Properties
IUPAC Name |
5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGBLQCOOISAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677328 | |
| Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246560-33-7 | |
| Record name | VS-5584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246560337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VS-5584 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VS-5584 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W71J4X250V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
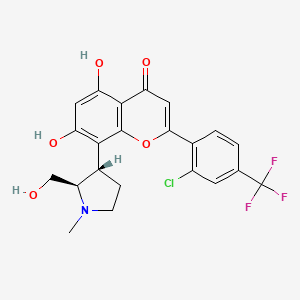
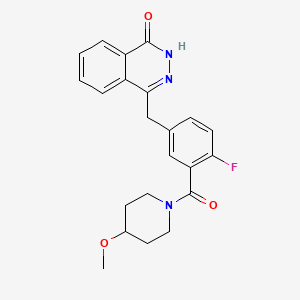
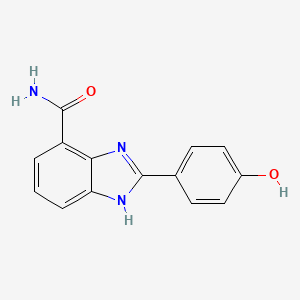

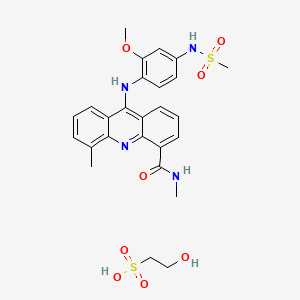
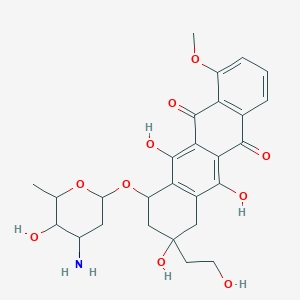
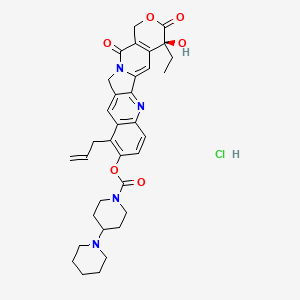
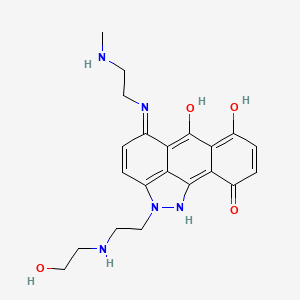
![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)
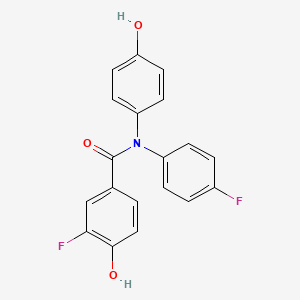
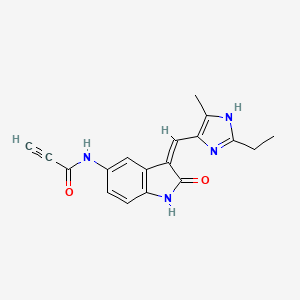
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
